Ethyl 4-bromo-5-chlorothiophene-2-carboxylate
Description
Ethyl 4-bromo-5-chlorothiophene-2-carboxylate (C₇H₆BrClO₂S, MW: 269.57 g/mol) is a heterocyclic compound featuring a thiophene ring substituted with bromine (position 4), chlorine (position 5), and an ethyl ester group (position 2). The bromine and chlorine substituents impart electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The ethyl ester group balances steric bulk and solubility, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
ethyl 4-bromo-5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUIWINTIHNUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of 2-chlorothiophene followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 4-bromo-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Chemical Biology: Researchers use it to study the interactions of thiophene derivatives with biological targets, aiding in the design of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects . The thiophene ring itself can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiophene Carboxylates: Ester Variants
The ester group significantly impacts physical properties and reactivity. Key analogs include:
Table 1: Comparison of Ester Variants
Key Findings :
- Molecular Weight : Ethyl > Methyl by ~14 g/mol; tert-Butyl > Ethyl by ~28 g/mol due to the bulkier ester group.
- Stability : tert-Butyl esters require refrigeration (2–8°C), suggesting lower thermal stability compared to ethyl or methyl analogs .
- Reactivity : Methyl esters hydrolyze faster under basic conditions, whereas tert-butyl esters are cleaved under acidic conditions. Ethyl esters offer intermediate stability .
Positional Isomers and Heterocyclic Analogs
Substituent positions and heterocycle type influence electronic properties:
Table 2: Comparison with Positional Isomers
Key Findings :
Collision Cross-Section (CCS) and Analytical Profiles
Mthis compound exhibits a predicted CCS of 136.2 Ų for [M+H]⁺, useful for ion mobility spectrometry . Ethyl and tert-butyl analogs lack reported CCS data, highlighting a research gap.
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